molecular formula C10H7F3 B1317521 3-(Trifluoromethyl)-1H-indene CAS No. 134391-57-4

3-(Trifluoromethyl)-1H-indene

Cat. No.: B1317521
CAS No.: 134391-57-4
M. Wt: 184.16 g/mol
InChI Key: PCPRMODISMAALW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-indene is an organic compound characterized by the presence of a trifluoromethyl group attached to an indene backbone The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the indene ring . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1H-indene may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized indenes .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-1H-indene is unique due to the combination of the indene backbone and the trifluoromethyl group. This structure imparts distinct electronic and steric properties, making it particularly useful in applications where both stability and reactivity are required .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRMODISMAALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134391-57-4
Record name 134391-57-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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